4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazolopyridine core, which is fused with a butanamide moiety and a methoxybenzyl group, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide typically involves a multi-step process:
Formation of the Triazolopyridine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. The reaction is usually carried out at room temperature, making it efficient and operationally simple.
Attachment of the Butanamide Moiety: The triazolopyridine intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide derivative.
Introduction of the Methoxybenzyl Group: Finally, the compound is treated with 2-methoxybenzyl chloride under basic conditions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Research has explored its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. For example, in cancer cells, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-chlorobenzyl)butanamide: Similar structure but with a chlorobenzyl group instead of a methoxybenzyl group.
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-fluorobenzyl)butanamide: Contains a fluorobenzyl group, which may alter its biological activity.
Uniqueness
The presence of the methoxybenzyl group in 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(2-methoxybenzyl)butanamide can influence its solubility, binding affinity, and overall biological activity, making it unique compared to its analogs. This specific substitution can enhance its potential as a therapeutic agent by improving its pharmacokinetic properties.
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N4O2/c1-24-15-8-3-2-7-14(15)13-19-18(23)11-6-10-17-21-20-16-9-4-5-12-22(16)17/h2-5,7-9,12H,6,10-11,13H2,1H3,(H,19,23) |
InChI Key |
IWUYCWGTOXUSKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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